3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methylphenylmethylthio Group: This step often involves nucleophilic substitution reactions where the thiol group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
2-Methylphenyl 3-methylbenzoate: Used in various chemical applications.
Uniqueness
3-(2-Methoxyphenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups and the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4OS/c1-12-7-3-4-8-13(12)11-23-17-20-19-16(21(17)18)14-9-5-6-10-15(14)22-2/h3-10H,11,18H2,1-2H3 |
InChI Key |
QOTOOOYAUGWILJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Origin of Product |
United States |
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